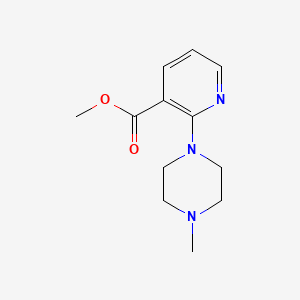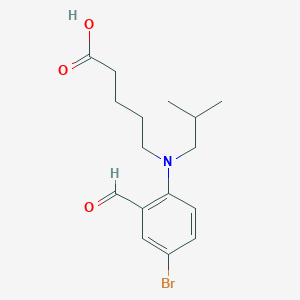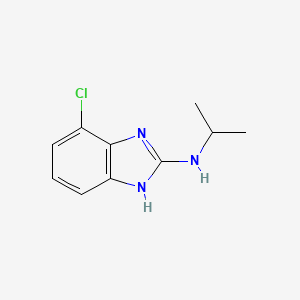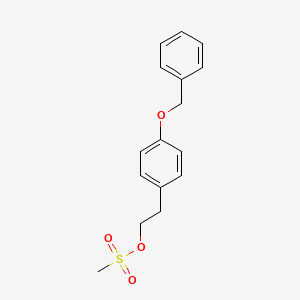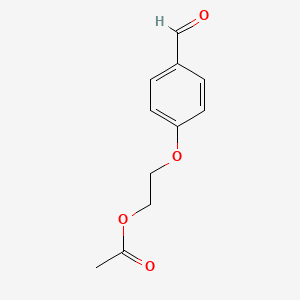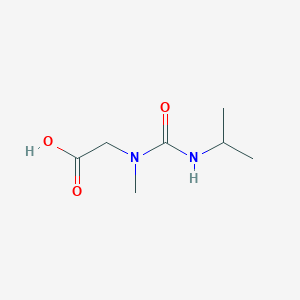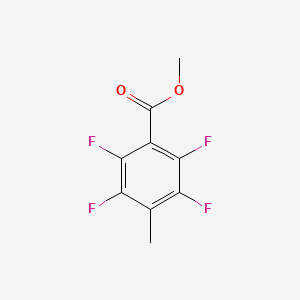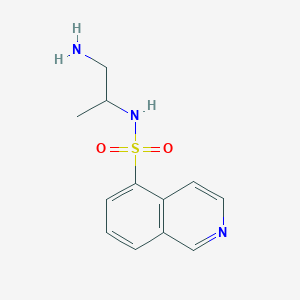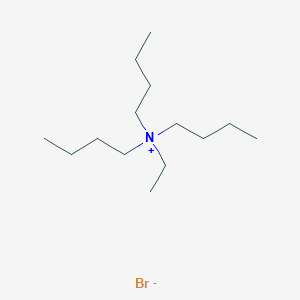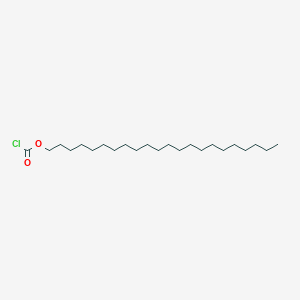![molecular formula C18H21NO3 B8506189 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone CAS No. 104013-60-7](/img/structure/B8506189.png)
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is a complex organic compound with a unique structure that includes an aminophenyl group, a methoxy group, a hydroxy group, and a propyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone typically involves multiple steps, starting with the preparation of the aminophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include boron reagents for Suzuki–Miyaura coupling , and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the aminophenyl group can produce an amine.
科学的研究の応用
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: This compound has a similar structure but lacks the methoxy and propyl groups.
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound contains additional methoxy groups and has different biological activities.
Uniqueness
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
104013-60-7 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-5-16-17(9-8-15(12(2)20)18(16)21)22-11-13-6-4-7-14(19)10-13/h4,6-10,21H,3,5,11,19H2,1-2H3 |
InChIキー |
ITCMHBZPGGTAMF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC(=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-Dimethylphenoxy)acetyl]-L-glutamic acid](/img/structure/B8506119.png)
![5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8506121.png)
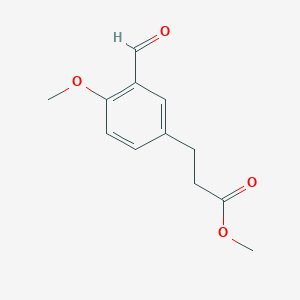
![9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B8506137.png)
